A Technical Guide to 3-O-Methylfluorescein Phosphate (3-OMFP): A Fluorogenic Substrate for Phosphatase Activity
A Technical Guide to 3-O-Methylfluorescein Phosphate (3-OMFP): A Fluorogenic Substrate for Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methylfluorescein phosphate (B84403) (3-OMFP) is a highly sensitive and widely utilized fluorogenic substrate for the detection of a variety of phosphatases, including alkaline phosphatases and protein phosphatases. This non-fluorescent molecule is enzymatically hydrolyzed to yield the highly fluorescent product, 3-O-methylfluorescein (3-OMF), providing a direct and continuous method for monitoring enzyme activity. Its application is pivotal in enzyme kinetics, high-throughput screening (HTS) for inhibitor discovery, and biochemical assay development. This guide provides an in-depth overview of 3-OMFP's mechanism, physicochemical properties, experimental protocols, and key applications.
Introduction and Mechanism of Action
3-O-Methylfluorescein phosphate belongs to the fluorescein (B123965) family of dyes, modified with a phosphate group that quenches its inherent fluorescence. The core utility of 3-OMFP lies in its role as a substrate for phosphatases—enzymes that catalyze the removal of phosphate groups from molecules.
The enzymatic reaction involves the hydrolytic cleavage of the phosphate ester bond in 3-OMFP. This dephosphorylation event releases the phosphate group and generates the highly fluorescent product, 3-O-methylfluorescein. The resulting fluorescence intensity is directly proportional to the amount of 3-OMF produced and can be continuously monitored to determine the rate of the enzymatic reaction. This principle is fundamental to its use in kinetic studies and screening assays.
Caption: Enzymatic conversion of non-fluorescent 3-OMFP to fluorescent 3-OMF.
Physicochemical and Spectral Properties
The utility of 3-OMFP and its product is defined by their distinct chemical and spectral characteristics. 3-OMFP is typically supplied as a stable salt, such as the cyclohexylammonium salt, which is soluble in water and organic solvents like DMSO. The dephosphorylated product, 3-OMF, exhibits pH-dependent fluorescence, with optimal signal achieved at physiological to slightly alkaline pH (7.5-8.5).[1]
Table 1: Physicochemical Properties
| Property | 3-O-Methylfluorescein Phosphate (Parent) | 3-O-Methylfluorescein (Product) |
| IUPAC Name | (6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-xanthen]-3'-yl) dihydrogen phosphate | 3'-hydroxy-6'-methoxyspiro[isobenzofuran-1(3H),9'-xanthen]-3-one |
| Molecular Formula | C₂₁H₁₅O₈P | C₂₁H₁₄O₅ |
| Molecular Weight | 426.31 g/mol | 346.33 g/mol |
| CAS Number | 16019996 | 65144-30-1 |
| Appearance | Solid | Light red to brown powder |
| Solubility | Soluble in Water, DMSO | Soluble in DMSO |
Table 2: Spectral and Photophysical Properties of 3-O-Methylfluorescein
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~490 nm | pH 7.5 - 8.5[1] |
| Emission Maximum (λem) | ~525 nm | pH 7.5 - 8.5[1] |
| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (Fluorescein)¹ | at 490 nm, pH > 8 |
| Fluorescence Quantum Yield (ΦF) | 0.85 - 0.92 | Standardized conditions[1] |
¹Value for the parent compound fluorescein is provided as a close approximation.
Enzymatic Kinetics
3-OMFP serves as a high-affinity substrate for several classes of phosphatases. Its kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for characterizing enzyme-substrate interactions and for designing quantitative assays. For instance, when used with (Na⁺ + K⁺)-ATPase, 3-OMFP exhibits a significantly lower Kₘ and higher Vₘₐₓ compared to the conventional substrate, p-nitrophenyl phosphate (NPP), indicating a higher affinity and faster turnover rate.[2]
Table 3: Comparative Enzyme Kinetic Parameters
| Enzyme | Substrate | Kₘ (Michaelis Constant) | Vₘₐₓ (Maximum Velocity) |
| (Na⁺ + K⁺)-ATPase | 3-OMFP | ~27.5 µM (Calculated)² | ~2x that of NPP[2] |
| (Na⁺ + K⁺)-ATPase | p-NPP | 2.75 mM³ | - |
| Alkaline Phosphatase | 3-OMFP | Enzyme and condition dependent | Enzyme and condition dependent |
²Calculated based on a reported Kₘ for NPP of 2.75 mM and the finding that the Kₘ for 3-OMFP is "2 orders of magnitude less" (i.e., 100-fold lower)[2]. ³Reported Kₘ for p-NPP with Bacillus subtilis alkaline phosphatase[3].
Synthesis Protocol Outline
The synthesis of aryl phosphates like 3-OMFP from their corresponding phenols (3-O-methylfluorescein) is a standard organophosphorus reaction. While various methods exist, a common approach involves phosphorylation using phosphorus oxychloride (POCl₃) in the presence of a base.
Principle: The hydroxyl group of 3-O-methylfluorescein acts as a nucleophile, attacking the phosphorus center of POCl₃. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the HCl byproduct generated during the reaction. Subsequent hydrolysis of the resulting dichlorophosphate (B8581778) intermediate yields the final phosphate monoester.
Materials:
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3-O-Methylfluorescein
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Phosphorus oxychloride (POCl₃)
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Anhydrous pyridine or triethylamine
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Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
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Aqueous buffer for hydrolysis (e.g., bicarbonate solution)
Generalized Procedure:
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Dissolution: Dissolve 3-O-methylfluorescein in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: Cool the solution in an ice bath (0 °C).
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Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution, followed by the slow addition of a base (e.g., pyridine).
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Reaction: Allow the mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
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Hydrolysis: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold aqueous buffer to hydrolyze the intermediate.
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Purification: Purify the final product, 3-O-methylfluorescein phosphate, using techniques such as column chromatography or recrystallization.
Experimental Protocols
General Phosphatase Activity Assay
This protocol provides a template for measuring phosphatase activity in a 96-well microplate format. All measurements should be performed in duplicate or triplicate.
Reagents:
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, 0.1 mM ZnCl₂, and 1 mM DTT. (Note: Optimal buffer composition may vary depending on the specific phosphatase).
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3-OMFP Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.
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Enzyme Solution: Purified phosphatase diluted to the desired concentration in cold Assay Buffer.
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Stop Solution (Optional): 0.5 M NaOH.
Procedure:
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Prepare Substrate Working Solution: Dilute the 10 mM 3-OMFP stock solution to a final concentration of 20 µM (or 2x the desired final assay concentration) in Assay Buffer.
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Set up Plate:
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Test Wells: Add 50 µL of the enzyme solution.
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Blank Wells (No Enzyme): Add 50 µL of Assay Buffer.
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Positive Control Wells (Optional): Add 50 µL of a known active enzyme solution.
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Initiate Reaction: Add 50 µL of the 20 µM 3-OMFP working solution to all wells to start the reaction (final 3-OMFP concentration will be 10 µM in a 100 µL volume).
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Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.
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Fluorescence Measurement:
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Kinetic Assay: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader.
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Endpoint Assay: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 25 µL of Stop Solution (optional) and then measure the final fluorescence intensity.
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Data Acquisition: Set the plate reader to an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
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Data Analysis:
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Subtract the average fluorescence of the blank wells from all other readings.
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For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
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Plot the reaction rate against the enzyme concentration or substrate concentration (for Kₘ/Vₘₐₓ determination).
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Caption: Standard workflow for a 96-well plate-based phosphatase assay using 3-OMFP.
High-Throughput Screening (HTS) for Inhibitors
The assay can be adapted for HTS to identify potential phosphatase inhibitors. The workflow is modified to include a compound pre-incubation step.
Caption: Logical workflow for an HTS campaign to discover phosphatase inhibitors.
Conclusion
3-O-Methylfluorescein phosphate is a robust and versatile tool for researchers in basic science and drug discovery. Its high sensitivity, continuous signal, and suitability for high-throughput formats make it a superior choice for the quantitative study of phosphatase activity. By understanding its chemical properties and optimizing assay conditions as outlined in this guide, researchers can effectively leverage 3-OMFP to advance their studies of enzyme function and identify novel therapeutic agents.
